Welcome to the BenchChem Online Store!
molecular formula C9H14N2O B8323924 4-methoxy-N,N,6-trimethylpyridin-2-amine

4-methoxy-N,N,6-trimethylpyridin-2-amine

Cat. No. B8323924
M. Wt: 166.22 g/mol
InChI Key: UEICBNVUUWEULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952025B2

Procedure details

A solution containing 340 mg (1.52 mmol) of methyl 6-(Dimethylamino)-4-methoxy-2-methylnicotinate in 5 mL of 6N aq. HCl was stirred at reflux for 16 h. The reaction mixture was poured into 50 mL of water and the pH was set up to 12. The mixture was extracted with two 40-mL portions of ethyl acetate. The combined organic solution was washed with a 40-mL portion of brine, dried (MgSO4) and concentrated under diminished pressure. The residue was purified by chromatography on a silica gel column (2×6 cm). Elution with 9:1 dichloromethane-methanol afforded the expected product as a colorless oil: yield 87 mg (34%); silica gel TLC Rf 0.25 (9:1 dichloromethane-methanol); 1H NMR (CDCl3) δ 2.33 (s, 3H), 3.02 (s, 6H), 3.75 (s, 3H), 5.77 (s, 1H) and 6.03 (s, 1H); 13C NMR (CDCl3) δ 24.8, 38.0, 38.0, 54.7, 87.4, 98.5, 157.9, 160.8, 167.5; mass spectrum (APCI), m/z 167.1183 (M+H)+ (C9H15N2O requires 167.1184).
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]1[CH:12]=[C:11]([O:13][CH3:14])[C:6](C(OC)=O)=[C:5]([CH3:15])[N:4]=1.O>Cl>[CH3:14][O:13][C:11]1[CH:6]=[C:5]([CH3:15])[N:4]=[C:3]([N:2]([CH3:16])[CH3:1])[CH:12]=1

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
CN(C1=NC(=C(C(=O)OC)C(=C1)OC)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two 40-mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic solution was washed with a 40-mL portion of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (2×6 cm)
WASH
Type
WASH
Details
Elution with 9:1 dichloromethane-methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC(=C1)C)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.